Compound Description: Raclopride acts as a potent antagonist at dopamine D2 and D3 receptors, with low affinity for D4 receptors . In vivo studies demonstrated its effectiveness in various models of potential antipsychotic activity, as well as in inducing extrapyramidal and motor symptoms .
Relevance: Although raclopride is classified as a dopamine receptor antagonist like S 18126 and L 745,870, it exhibits a distinct selectivity profile, primarily targeting D2 and D3 receptors over D4 receptors . In contrast, the target compound (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride, along with S 18126 and L 745,870, exhibits a preference for D4 receptors. This highlights the diverse pharmacological profiles within the broader category of dopamine receptor antagonists.
Compound Description: LDK1229 is a selective cannabinoid CB1 receptor inverse agonist that exhibits potential as an anti-obesity drug candidate . This compound displays a binding affinity (Ki) of 220 nM for the CB1 receptor, demonstrating its high selectivity over the CB2 receptor . Furthermore, LDK1229 effectively antagonizes the basal G protein coupling activity of CB1, leading to increased cell surface localization of the receptor .
Compound Description: K-604 is a potent and water-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, exhibiting 229-fold selectivity for ACAT-1 over ACAT-2 . Developed as a clinical candidate for diseases associated with ACAT-1 overexpression, K-604 demonstrates significantly enhanced aqueous solubility and improved oral absorption compared to its predecessor compound, due to the incorporation of a piperazine unit in its linker region .
Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor . It effectively blocks the effects of cannabinoid agonists, such as WIN 55,212-2, in various behavioral assays, including antinociception and hypothermia [, , ]. Studies suggest that SR141716A's distinct binding mode, compared to cannabinoid agonists, might contribute to its antagonistic activity .
Compound Description: PSNCBAM-1 functions as an allosteric antagonist of the cannabinoid CB1 receptor, demonstrating hypophagic effects in vivo . Unlike orthosteric antagonists, PSNCBAM-1 binds to a distinct site on the CB1 receptor and modulates the effects of orthosteric ligands in a ligand-dependent manner . This property makes PSNCBAM-1 a potential therapeutic alternative for treating CNS diseases with reduced side effects compared to traditional CB1 antagonists .
Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor ligand with partial agonist properties at both receptors . This compound exhibits promising antihyperalgesic and antiallodynic effects in various animal models of chronic neuropathic and inflammatory pain . Notably, BAY 59-3074 demonstrates rapid tolerance development for cannabinoid-related side effects at higher doses, suggesting its potential for therapeutic use with minimal adverse effects .
Relevance: While BAY 59-3074 and (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride target different receptor systems, they both illustrate the pursuit of novel compounds for treating pain. BAY 59-3074's partial agonist profile at CB1/CB2 receptors highlights the potential of fine-tuning ligand efficacy to minimize side effects while maintaining therapeutic benefits .
Compound Description: This compound is a derivative of chalcone, characterized by its α,β-unsaturated ketone system. It displays potent neuroprotective activity, significantly prolonging the survival time of mice subjected to acute cerebral ischemia . This suggests potential for development as a therapeutic agent for stroke or other neurodegenerative diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.